3-Chloro-6-methyl-1,2-benzothiazole
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Overview
Description
3-Chloro-6-methyl-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with chlorine and methyl substituents at the 3rd and 6th positions, respectively. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-1,2-benzothiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate chlorinated reagents. One common method includes the reaction of 2-aminobenzenethiol with 3-chloro-2-methylbenzoyl chloride under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being stirred at elevated temperatures to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methyl-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the benzothiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products:
Substitution: Amino or thiol derivatives of benzothiazole.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Scientific Research Applications
3-Chloro-6-methyl-1,2-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-1,2-benzothiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Chloro-6-methylbenzothiazole
- 6-Methyl-2-chlorobenzothiazole
- 3-Bromo-6-methylbenzothiazole
Comparison: 3-Chloro-6-methyl-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and greater stability under various reaction conditions .
Properties
Molecular Formula |
C8H6ClNS |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3-chloro-6-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3 |
InChI Key |
PYFPZBYJBCFTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NS2)Cl |
Origin of Product |
United States |
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